molecular formula C13H8N2 B14675758 1H-Acenaphtho[3,4-D]imidazole CAS No. 36723-13-4

1H-Acenaphtho[3,4-D]imidazole

Cat. No.: B14675758
CAS No.: 36723-13-4
M. Wt: 192.22 g/mol
InChI Key: BEZXPMKVMKFGBO-UHFFFAOYSA-N
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Description

1H-Acenaphtho[3,4-D]imidazole (CAS 36723-13-4) is a polycyclic aromatic compound featuring a fused imidazole and acenaphthylene structure, with a molecular formula of C13H8N2 and a molecular weight of 192.22 g/mol . This planar, conjugated aromatic system is highly valuable in medicinal chemistry and materials science. Its primary research application is in oncology, where it serves as a key scaffold for developing novel anticancer agents . The compound's planar structure allows it to function as a DNA intercalator, inserting between DNA base pairs, which can lead to DNA damage and inhibition of the topoisomerase II enzyme, a established mechanism for inducing cancer cell death . Studies have shown that derivatives of this core structure exhibit potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), with some compounds demonstrating higher potency than doxorubicin . Beyond therapeutics, this compound is a versatile building block in materials research. Its extended π-system makes it an excellent fluorophore for developing fluorescent chemosensors . Researchers have synthesized bis-imidazole derivatives incorporating this moiety that act as highly sensitive and selective "on-off" fluorescent sensors for detecting metal ions like Fe³⁺ in solution . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36723-13-4

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

IUPAC Name

3,5-diazatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2,4,6,8,10,12-heptaene

InChI

InChI=1S/C13H8N2/c1-2-8-4-5-10-12(8)9(3-1)6-11-13(10)15-7-14-11/h1-4,6-7H,5H2

InChI Key

BEZXPMKVMKFGBO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=C3C2=C1C4=NC=NC4=C3

Origin of Product

United States

Synthetic Methodologies for 1h Acenaphtho 3,4 D Imidazole and Analogous Structures

Multicomponent Reaction (MCR) Approaches for Acenaphthoimidazole Synthesis

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to form complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. The synthesis of the acenaphthoimidazole scaffold has greatly benefited from the application of MCRs.

Modified Debus-Radziszewski Reaction Protocols

The Debus-Radziszewski imidazole (B134444) synthesis, a classic MCR, traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form an imidazole ring. wikipedia.orgnih.gov This method has been successfully adapted for the synthesis of acenaphtho[1,2-d]imidazoles. In a typical modification, acenaphthenequinone (B41937) serves as the 1,2-dicarbonyl precursor, which reacts with an aldehyde and a source of ammonia, such as ammonium (B1175870) acetate. researchgate.netijprajournal.com

This reaction is often catalyzed by acids or other promoting reagents to enhance yields and reduce reaction times. ijprajournal.com The versatility of this method allows for the synthesis of a wide array of 2-substituted acenaphthoimidazoles by simply varying the aldehyde component. While effective, the classical Debus-Radziszewski reaction can sometimes be limited by harsh conditions and the formation of side products. nih.gov

One-Pot Condensation Reactions Utilizing Acenaphthenequinone Precursors

One-pot condensation reactions are a cornerstone for the synthesis of 1H-acenaphtho[3,4-d]imidazole and its analogs. These reactions typically involve the condensation of acenaphthenequinone, an aldehyde, and an ammonium salt, such as ammonium acetate, in a suitable solvent. researchgate.netnih.gov This approach is advantageous due to its operational simplicity and the ready availability of the starting materials. researchgate.net

The reaction proceeds through the initial formation of a diimine intermediate from acenaphthenequinone and ammonia, which then condenses with the aldehyde to form the imidazole ring. researchgate.net The efficiency of this one-pot synthesis can be significantly influenced by the choice of catalyst and reaction conditions. Various catalysts, including Lewis acids and solid-supported reagents, have been employed to improve the yields and facilitate milder reaction conditions. For instance, the use of ferric hydrogensulfate has been reported to efficiently catalyze the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles in good to excellent yields. researchgate.net

ReactantsCatalystConditionsProductYield (%)
Acenaphthenequinone, Aromatic Aldehyde, Ammonium AcetateFerric hydrogensulfateEthanol (B145695), Reflux8-Aryl-7H-acenaphtho[1,2-d]imidazoleGood to Excellent
Acenaphthenequinone, 1,1-bis(methylthio)-2-nitroethene, AminesNoneEthanol, RefluxDihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivativesGood to High

Table 1: Examples of One-Pot Condensation Reactions for Acenaphthoimidazole Synthesis. researchgate.netnih.gov

Catalytic Strategies in Acenaphthoimidazole Formation

The development of catalytic methods has been instrumental in advancing the synthesis of acenaphthoimidazoles, offering improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Syntheses (e.g., Iron(III) and Palladium Catalysis)

Transition metal catalysts have proven to be highly effective in the synthesis of acenaphthoimidazoles. Iron(III) catalysts, such as ferric hydrogensulfate and magnetic iron oxide nanoparticles, have been utilized for the one-pot synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles. researchgate.netablesci.com These iron-based catalysts are advantageous due to their low cost, low toxicity, and environmental friendliness.

Palladium catalysis has also been explored, particularly for the regioselective synthesis of substituted benzimidazolones through a cascade of C-N bond-forming processes. nih.gov While not directly applied to acenaphthoimidazole in the provided context, these methods showcase the potential of palladium catalysis for constructing complex heterocyclic systems. The use of transition metals like rhodium and copper has also been established for the synthesis of related fused imidazole structures, such as indazoles, through C-H activation and annulation strategies. nih.gov

CatalystReactantsProductKey Features
Ferric hydrogensulfateAcenaphthenequinone, Aromatic Aldehydes, Ammonium Acetate8-Aryl-7H-acenaphtho[1,2-d]imidazolesHigh conversion, simple work-up. researchgate.net
Fe3O4 NPs@GO@C4H8SO3HAcenaphthenequinone, Aromatic Aldehydes, Ammonium Acetate8-Aryl-7H-acenaphtho[1,2-d]imidazolesGreen and recyclable magnetic nanocatalyst. ablesci.com
PalladiumMonosubstituted Ureas, 1,2-Dihaloaromatic systemsBenzimidazolonesRegioselective cascade C-N coupling. nih.gov

Table 2: Transition Metal-Catalyzed Syntheses of Imidazole Derivatives.

Ultrasonic Irradiation and Green Chemistry Methodologies

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds. Ultrasonic irradiation has emerged as a powerful tool to accelerate reactions, improve yields, and reduce the need for harsh conditions. nih.govnih.gov The synthesis of imidazole derivatives has been shown to be significantly enhanced under ultrasonic irradiation, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov This technique promotes the formation of cavitational bubbles, which generate localized high temperatures and pressures, thereby accelerating the chemical transformations. nih.gov

The use of environmentally benign solvents, such as ethanol or even water, in combination with ultrasonic irradiation, further contributes to the green credentials of these synthetic protocols. nih.govnih.gov For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a related fused heterocyclic system, has been efficiently achieved using triethylamine (B128534) as a catalyst in ethanol under ultrasonic irradiation. nih.gov The application of ultrasound in the Debus-Radziszewski reaction for imidazole synthesis has also been explored to overcome the limitations of the classical method. nih.gov

Regioselective Synthesis of Substituted Acenaphthoimidazole Derivatives

The ability to control the regiochemistry of substitution is crucial for establishing structure-activity relationships and for the development of functional materials. The regioselective synthesis of substituted acenaphthoimidazole derivatives allows for the precise placement of various functional groups on the heterocyclic core. nih.gov

In the context of multicomponent reactions, the regioselectivity is often determined by the nature of the reactants. For instance, in the synthesis of dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives, the regiochemistry of the final product is dictated by the specific combination of 1,1-bis(methylthio)-2-nitroethene, various amines, and acenaphthenequinone. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions offer a powerful tool for the regioselective functionalization of the pre-formed acenaphthoimidazole scaffold. While not extensively detailed for acenaphthoimidazole itself in the provided information, methods for the regioselective synthesis of other imidazole and benzimidazole (B57391) derivatives, such as through palladium-catalyzed C-N coupling, highlight the potential for such strategies. nih.gov The development of methods for the regioselective synthesis of highly substituted imidazoles often relies on the careful choice of starting materials and reaction conditions to direct the formation of a specific isomer. nih.gov

Mechanistic Investigations of Acenaphthoimidazole Ring Formation

The formation of the acenaphthoimidazole ring system, while not extensively studied for the specific this compound isomer, is generally understood to proceed through a mechanism analogous to the well-established Debus-Radziszewski imidazole synthesis. This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org In the context of acenaphthoimidazole synthesis, acenaphthoquinone serves as the 1,2-dicarbonyl precursor.

The proposed mechanistic pathway can be dissected into several key steps. Initially, acenaphthoquinone reacts with two equivalents of ammonia, derived from an ammonia source such as ammonium acetate, to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons of acenaphthoquinone, followed by dehydration.

Subsequently, the diimine intermediate condenses with an aldehyde. The aldehyde is first activated by the reaction medium, often acidic or basic depending on the specific protocol, making its carbonyl carbon more electrophilic. The diimine then acts as a nucleophile, attacking the activated aldehyde. This is followed by a series of proton transfer and cyclization steps, leading to the formation of a dihydroxy-acenaphthoimidazoline intermediate.

The final step in the formation of the aromatic acenaphthoimidazole ring is the dehydration and subsequent oxidation of the dihydroxy-acenaphthoimidazoline intermediate. This aromatization step is often facilitated by the reaction conditions, which may include elevated temperatures or the presence of an oxidizing agent, to yield the stable, conjugated acenaphthoimidazole system.

While this proposed mechanism provides a rational framework for the formation of acenaphthoimidazoles, it is important to note that detailed mechanistic studies, including the isolation and characterization of reaction intermediates or comprehensive computational modeling for the specific synthesis of this compound, are not extensively documented in the current scientific literature. The majority of the available literature focuses on the synthesis of the isomeric 7H-acenaphtho[1,2-d]imidazole derivatives, and the mechanistic insights are largely inferred from these analogous systems. Further research, including kinetic studies and computational analysis, would be invaluable in elucidating the precise mechanistic details and potential transition states involved in the formation of the this compound ring.

Table of Proposed Mechanistic Steps and Intermediates

StepReactantsKey IntermediateDescription
1Acenaphthoquinone, AmmoniaAcenaphthoquinone diimineCondensation of the 1,2-dicarbonyl with ammonia to form a diimine.
2Acenaphthoquinone diimine, AldehydeDihydroxy-acenaphthoimidazolineNucleophilic attack of the diimine on the aldehyde followed by cyclization.
3Dihydroxy-acenaphthoimidazolineThis compoundDehydration and oxidation to form the aromatic imidazole ring.

Advanced Spectroscopic and Structural Characterization of 1h Acenaphtho 3,4 D Imidazole Systems

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. oist.jp This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure and properties of 1H-Acenaphtho[3,4-d]imidazole systems.

For derivatives of acenaphtho[1,2-d]imidazole, single-crystal X-ray crystallography has been employed to confirm their solid-state geometry. bwise.kr The crystal structures reveal the planar nature of the acenaphtho[1,2-d]imidazole core and provide insights into the packing of the molecules in the crystal lattice. For instance, the analysis of related imidazole (B134444) compounds has shown the formation of hydrogen-bonded macrocycles and π-stacking interactions, which dominate the crystal packing. researchgate.net

The crystallographic data for a related compound, imidazolium (B1220033) picrate, indicate an orthorhombic crystal system with the space group P bca. researchgate.net Such detailed structural information is vital for understanding the physical properties and for the design of new materials with desired crystal packing arrangements. The quality of the crystal structure data is paramount, and various parameters are inspected to ensure the correctness of the determined structure. nih.gov

Table 1: Crystallographic Data for a Representative Imidazole Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P bca
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Value
Z Value

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and conformation. ipb.pt

For derivatives of 7H-acenaphtho[1,2-d]imidazole, ¹H and ¹³C NMR spectra have been used to confirm their molecular structures. bwise.kr The chemical shifts observed are in agreement with the expected values for the fused aromatic system. For example, in a substituted 7H-acenaphtho[1,2-d]imidazole, specific proton signals can be assigned to the different parts of the molecule, such as the acenaphtho and imidazole moieties. bwise.kr

The ¹H NMR spectrum of the parent imidazole in deuterated chloroform (B151607) shows distinct signals for the protons at different positions of the ring. researchgate.net The proton at position 2 typically appears at a lower field compared to the protons at positions 4 and 5. researchgate.net Similarly, the ¹³C NMR spectra provide characteristic signals for the carbon atoms of the imidazole ring. researchgate.net These spectral data are crucial for confirming the successful synthesis of new derivatives and for studying their conformational dynamics in solution. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Acenaphtho[1,2-d]imidazole Derivatives in CDCl₃

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acenaphtho H 7.96 - 7.14 150.67 - 116.94
Imidazole C-H Value Value
Substituent Protons Value Value

Note: The values are ranges observed for various substituted 7H-acenaphtho[1,2-d]imidazole derivatives. bwise.kr Specific assignments require detailed analysis of individual spectra.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. nih.govchemrxiv.orgarxiv.org These techniques are highly sensitive to the molecular structure, bonding, and intermolecular interactions.

The IR spectra of imidazole and its derivatives exhibit characteristic absorption bands. rsc.orgresearchgate.net For instance, the N-H stretching vibration in imidazole is a prominent feature in the IR spectrum and its position can be influenced by hydrogen bonding. researchgate.netresearchgate.net In the case of substituted benzimidazoles, theoretical calculations have been used to assign the vibrational bands observed in the experimental IR and Raman spectra. nih.gov

For acenaphtho[1,2-d]imidazole derivatives, IR spectroscopy is used as a routine characterization technique to confirm the presence of key functional groups. researchgate.net The comparison of the vibrational spectra of the starting materials and the final products can confirm the formation of the desired imidazole ring system. The analysis of the fingerprint region of the spectrum can provide detailed structural information and can be used to differentiate between different isomers or polymorphs. nih.gov

Table 3: Characteristic IR Absorption Bands for Imidazole Derivatives

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch ~3400 - 3100
C-H Aromatic Stretch ~3100 - 3000
C=N Stretch ~1650 - 1550
C=C Aromatic Stretch ~1600 - 1450
Fingerprint Region < 1500

Note: The exact positions of the absorption bands can vary depending on the specific substitution pattern and the physical state of the sample.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. bwise.kr

For derivatives of acenaphtho[1,2-d]imidazole, mass spectrometry has been used to confirm their molecular mass. bwise.kr The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the synthesized compound. This provides strong evidence for the successful formation of the target molecule. bwise.kr

Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be employed depending on the properties of the analyte. bwise.krrsc.org The fragmentation pattern observed in the mass spectrum can provide valuable information about the stability of the molecule and the connectivity of its different parts. For instance, the fragmentation of related imidazole-containing compounds has been studied to understand their gas-phase chemistry. mdpi.com

Table 4: Mass Spectrometry Data for a Representative Acenaphtho[1,2-d]imidazole Derivative

Compound Ionization Method Calculated Mass (m/z) Found Mass (m/z)
7-(4-fluorophenyl)-8-phenyl-7H-acenaphtho[1,2-d]imidazole EI 362.12 362
7-(4-fluorophenyl)-8-(2-methoxyphenyl)-7H-acenaphtho[1,2-d]imidazole EI 392.13 392

Source: bwise.kr

Chemical Reactivity and Transformation Pathways of 1h Acenaphtho 3,4 D Imidazole

Reactivity of the Imidazole (B134444) Nitrogen Atoms and Peripheral Substituents

The imidazole portion of the molecule contains two nitrogen atoms, which are key centers of reactivity. One nitrogen atom is of a "pyrrole-type" and bears a hydrogen atom, while the other is a "pyridine-type" basic nitrogen. nih.gov This configuration makes the imidazole ring amphoteric, meaning it can act as both an acid and a base. atamanchemicals.com

The pyrrole-type nitrogen (N-H) can be deprotonated by a base to form an imidazolide (B1226674) anion. This anion is a potent nucleophile, allowing for alkylation, acylation, or coordination to metal centers at this position. Conversely, the pyridine-type nitrogen has a lone pair of electrons and can be protonated by an acid or act as a Lewis base, coordinating to electrophiles and metal ions. atamanchemicals.com The ability of the N-H proton to move between the two nitrogen atoms results in two equivalent tautomeric forms. nih.govatamanchemicals.com This inherent nucleophilicity of the imidazole nitrogen can be strategically exploited in multicomponent reactions to synthesize more complex heterocyclic systems. nih.gov

Substituents on the imidazole or acenaphthene (B1664957) rings will further modulate this reactivity. Electron-withdrawing groups will decrease the basicity and nucleophilicity of the nitrogen atoms, while electron-donating groups will enhance these properties.

Functionalization Strategies on the Acenaphthene Moiety

Modification of the acenaphthene portion of the molecule is crucial for tuning its steric and electronic properties. Functionalization can be achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, although the specific regioselectivity would be influenced by the directing effects of the fused imidazole ring.

A common strategy for introducing functionality involves starting with a substituted acenaphthenequinone (B41937) precursor. Acenaphthenequinone itself is a versatile building block in multicomponent reactions for creating a variety of heterocyclic and spirocyclic compounds. researchgate.net By using a pre-functionalized acenaphthenequinone, various substituents can be incorporated into the final acenaphthoimidazole framework. The rigid polyaromatic skeleton allows for precise positioning of these functional groups, which is particularly important in the design of catalysts and functional materials. mdpi.com

Development of Acenaphthoimidazole N-Heterocyclic Carbene (NHC) Ligands

A significant area of development for acenaphthoimidazoles is their use as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands. mdpi.comnih.gov Acenaphthoimidazole-derived NHCs benefit from an extended π-system, which influences their electronic properties, making them excellent σ-donors. researchgate.net

The general synthesis of these NHC precursors (acenaphthoimidazolium salts) follows a two-step pathway. This typically involves the reaction of acenaphthenequinone with an amine and an aldehyde, followed by cyclization and aromatization to form the fused imidazole ring system. Subsequent N-alkylation or N-arylation affords the desired imidazolium (B1220033) salt. mdpi.com

Synthesis and Coordination Chemistry of Acenaphthoimidazole-Metal Complexes (e.g., Palladium)

Acenaphthoimidazolium salts are readily converted into their corresponding metal-NHC complexes. The deprotonation of the imidazolium salt with a strong base generates the free carbene, which can then be trapped by a metal precursor. Alternatively, direct reaction with a metal oxide (like Ag₂O) or a metal complex with a basic ligand can lead to transmetalation or direct metalation. nih.gov

These NHC ligands form strong σ-bonds to a wide variety of transition metals, creating highly stable metal complexes. nih.gov Palladium-NHC complexes derived from acenaphthoimidazole have been synthesized and characterized. researchgate.net These complexes, like other Pd-NHC systems, are particularly valued for their high efficiency and stability in cross-coupling reactions. researchgate.net The rigid acenaphthene backbone allows for precise control over the steric environment around the metal center, which is critical for influencing catalytic activity and selectivity. mdpi.comresearchgate.net Beyond palladium, these ligands have been coordinated with other metals like ruthenium, rhodium, iridium, copper, silver, and gold. researchgate.netnsf.gov

MetalComplex TypeKey FeaturesPotential Applications
Palladium (Pd)Pd(II)-NHCHigh stability, efficient in cross-coupling.Suzuki, Heck, Sonogashira, and cyanidation reactions. researchgate.netresearchgate.net
Ruthenium (Ru)Ru-NHCUsed in olefin metathesis.Ring-closing, ring-opening, and cross-metathesis. mdpi.com
Copper (Cu)Cu(I)-NHCCatalyst for cycloadditions and conjugate additions.Click chemistry ([3+2] cycloadditions), hydrosilylation. nih.gov
Gold (Au)Au(I/III)-NHCLinear or square planar complexes.Catalysis of various organic transformations. nih.govnsf.gov

Catalytic Applications of Acenaphthoimidazole-Derived NHC Complexes in Organic Synthesis

The metal complexes of acenaphthoimidazole-derived NHCs are powerful catalysts for a range of organic transformations. Their enhanced σ-donor properties and tunable steric bulk lead to high activity and stability. researchgate.net

Key Catalytic Reactions:

Cross-Coupling Reactions: Acenaphthoimidazole-palladium NHC complexes have demonstrated high efficiency in reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds. researchgate.net They have also been specifically used for the cyanidation of aryl bromides, a crucial transformation for synthesizing aryl nitriles using less toxic cyanide sources like K₄[Fe(CN)₆]. researchgate.net

Olefin Metathesis: Ruthenium complexes bearing these NHC ligands are active catalysts for olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. mdpi.com

Enantioselective Catalysis: The development of chiral, C₂-symmetric acenaphthoimidazole NHC ligands has opened the door to asymmetric catalysis. The rigid polyaromatic framework effectively transmits chirality from the N-substituents to the catalytic pocket, enabling high enantioselectivity in reactions like the synthesis of chiral indoles and pyrroles. mdpi.com

[3+2] Cycloadditions: Copper-NHC complexes are known to be highly efficient catalysts for the [3+2] cycloaddition of azides and alkynes (click chemistry) to form triazoles. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Acenaphthoimidazole Core

The fused π-system of the acenaphthoimidazole core suggests the potential for participation in cycloaddition and rearrangement reactions, common transformations for polycyclic and heterocyclic systems. libretexts.orgnih.gov

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder or [4+2] cycloaddition, are powerful methods for constructing cyclic molecules. youtube.commdpi.com The acenaphthene part of the molecule could potentially act as a diene or dienophile. The imidazole ring itself is generally electron-rich and less prone to participate directly as a diene in a standard Diels-Alder reaction. However, functionalization of the core could activate it for such transformations. For instance, the formation of an exocyclic double bond on the acenaphthene ring could create a reactive diene for [4+2] cycloadditions. mdpi.com Furthermore, 1,3-dipolar cycloadditions, often catalyzed by metal complexes, could occur across the C=C or C=N bonds of the heterocyclic ring, providing a route to more complex, fused ring systems. researchgate.net

Rearrangement Reactions: Molecular rearrangements, which alter the carbon skeleton of a molecule, are also conceivable. msu.edu Under strongly acidic conditions, Wagner-Meerwein type rearrangements could potentially occur within the acenaphthene framework, especially if a carbocation intermediate is formed on the five-membered ring. Other synthetically useful rearrangements like the Wolff, Beckmann, or Favorskii rearrangements are typically initiated by specific functional groups. libretexts.orgmsu.edu While no specific examples involving the 1H-Acenaphtho[3,4-d]imidazole core are prominently documented, the introduction of appropriate functional groups (e.g., α-halo ketones for a Favorskii rearrangement or oximes for a Beckmann rearrangement) onto the scaffold could, in principle, trigger such transformations, leading to novel molecular architectures.

Computational Chemistry and Theoretical Modelling of 1h Acenaphtho 3,4 D Imidazole

Quantum Chemical Calculations (DFT/TD-DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in investigating the electronic and structural properties of 1H-Acenaphtho[3,4-d]imidazole. These quantum chemical calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons. The estimated geometrical parameters from these calculations have shown excellent agreement with experimental crystal structures, validating the accuracy of the theoretical models. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net

For molecules with imidazole (B134444) units, a large HOMO-LUMO gap signifies low reactivity and high stability. chemicalpapers.com The energy of this gap can also determine the wavelengths of light a compound can absorb, a property that can be experimentally measured using UV-Vis spectroscopy. schrodinger.com In fused systems like this compound, the extension of the conjugated aromatic ring system can lead to intramolecular charge transfer (ICT) in the excited state, significantly influencing the optical properties. bwise.kr

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. researchgate.netschrodinger.com

Prediction of Spectroscopic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the spectroscopic transitions and optical properties of molecules. By simulating the molecule's response to light, TD-DFT can calculate absorption spectra and predict the wavelengths of maximum absorption (λmax). nih.gov

For imidazole derivatives, the absorption and emission wavelengths are influenced by the extent of π-conjugation. bwise.kr The presence of the fused acenaphthene (B1664957) system in this compound is expected to result in distinct optical properties. The fluorescence emission spectra of related fused imidazole systems often show a single prominent band, with the position of this band being sensitive to the solvent environment. bwise.kr Additionally, some imidazole-containing compounds have been shown to exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. researchgate.net The pH of the environment can also significantly impact the optical properties of imidazole-based fluorophores. nih.gov

Aromaticity Analysis of the Fused Imidazole-Acenaphthene System

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. In the case of this compound, the fusion of the imidazole and acenaphthene rings creates a complex system where the degree of aromaticity in different parts of the molecule can be evaluated using computational methods.

Quantitative Aromaticity Descriptors (e.g., NICS, HOMA)

To quantify aromaticity, various computational descriptors have been developed. Two of the most widely used are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: This magnetic criterion for aromaticity is calculated as the negative of the absolute magnetic shielding computed at a specific point, typically the center of a ring. More negative NICS values generally indicate stronger aromaticity. A variant, NICS(1)zz, which considers the out-of-plane component of the shielding tensor 1 Å above the ring center, is considered a good indicator of magnetic aromaticity. nih.gov

HOMA: This is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. HOMA values range from less than 0 for antiaromatic systems to 1 for fully aromatic systems like benzene. nih.gov

DescriptorTypeBasis of CalculationInterpretation
NICS MagneticMagnetic shielding at a point in spaceMore negative values indicate higher aromaticity. nih.gov
HOMA GeometricBond lengthsValues closer to 1 indicate higher aromaticity. nih.govfigshare.com

Newer parameterizations of HOMA, such as HOMHED (HOMA for Heterocycle Electron Delocalization), have been developed to better assess the aromaticity of heterocyclic systems. researchgate.net

Influence of Electronic and Structural Perturbations on Aromaticity

The aromaticity of the fused system in this compound can be influenced by various electronic and structural factors. For instance, the introduction of substituents on the aromatic rings can alter the electron distribution and, consequently, the aromatic character of the individual rings.

Computational studies on substituted benzenes have shown that different substituents can lead to variations in both geometric (HOMA) and magnetic (NICS) aromaticity indices. nih.gov It is also important to note that different aromaticity indices may not always provide the same picture of aromaticity, highlighting the multidimensional nature of this concept. nih.gov The development of new HOMA parameterizations for excited states, termed HOMER, allows for the investigation of how aromaticity changes upon electronic excitation. researchgate.net

Photophysical Properties and Optoelectronic Performance of Acenaphthoimidazole Systems

Absorption and Emission Spectroscopy of Acenaphthoimidazole Chromophores

Acenaphthoimidazole derivatives exhibit characteristic absorption and emission spectra that are influenced by the extent of π-conjugation and the nature of substituent groups. Generally, these compounds display absorption maxima in the ultraviolet (UV) to near-visible region, corresponding to π-π* electronic transitions within the aromatic system.

One study on π-fused acenaphtho[1,2-d]imidazole derivatives, a class of compounds structurally related to 1H-Acenaphtho[3,4-D]imidazole, provides insight into their spectroscopic behavior. These derivatives typically show absorption and emission wavelengths in the ranges of 300–320 nm and 460–570 nm, respectively bwise.kr. The fluorescence emission spectra of these molecules often consist of a single, prominent peak in the 450–600 nm range, indicating a primary de-excitation pathway bwise.kr. The large separation between the absorption and emission maxima, known as the Stokes shift, is a notable feature of these compounds and is indicative of a significant change in geometry or electronic distribution between the ground and excited states bwise.kr.

The absorption and emission characteristics of acenaphthoimidazole derivatives are often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation, leading to differential solvation of the ground and excited states.

In a study of acenaphtho[1,2-d]imidazole derivatives, both hypsochromic (blue) and bathochromic (red) shifts were observed in the absorption spectra depending on the specific derivative and the solvent bwise.kr. For instance, a hypsochromic shift was noted for one derivative in chloroform (B151607), while another exhibited a bathochromic shift in ethanol (B145695), highlighting the role of intermolecular interactions between the fluorescent molecule and the solvent system bwise.kr. The fluorescence emission maxima of these compounds also shift with solvent polarity bwise.kr. This solvent-dependent behavior is a key indicator of changes in the electronic distribution upon excitation and can be harnessed in the design of chemical sensors.

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules possessing both a proton-donating and a proton-accepting group in close proximity. Upon photoexcitation, a rapid and reversible transfer of a proton occurs, leading to the formation of a transient tautomer with distinct emissive properties. This process is responsible for the characteristically large Stokes shifts observed in many ESIPT-capable molecules bwise.kr.

The ESIPT mechanism is a key feature in many imidazole-based fluorescent dyes bwise.kr. The process involves a four-level photocycle: excitation of the ground-state enol form (E) to its excited state (E), followed by a rapid, often barrierless, proton transfer to form the excited-state keto tautomer (K). This tautomer then relaxes to its ground state (K) via fluorescence, exhibiting a large Stokes shift relative to the initial absorption. Finally, the keto form reverts to the more stable enol form in the ground state bwise.kr. The efficiency and dynamics of the ESIPT process can be influenced by factors such as the specific molecular structure and the nature of the surrounding solvent bwise.kr.

Luminescence Quantum Yields and Excited-State Lifetimes

The luminescence quantum yield (ΦPL) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For acenaphtho[1,2-d]imidazole derivatives, the quantum yields are sensitive to solvent polarity bwise.kr. It has been observed that quantum yields are often higher in polar aprotic solvents, which may be attributed to a longer excited-state lifetime due to favorable hydrogen bonding between the molecule and the solvent bwise.kr. In general, acenaphtho[1,2-d]imidazole derivatives have been found to exhibit higher quantum yields compared to some other classes of imidazole (B134444) derivatives bwise.kr.

Structure-Photophysical Property Relationships in Acenaphthoimidazole Derivatives

The photophysical properties of acenaphthoimidazole derivatives can be finely tuned by modifying their chemical structure. The introduction of different substituent groups at various positions on the acenaphthoimidazole core can significantly impact the absorption and emission wavelengths, quantum yields, and ESIPT characteristics.

For example, in a series of π-fused acenaphtho[1,2-d]imidazole compounds, the presence and nature of halogen atoms (F, Cl, Br, and I) on an N-phenyl substituent, as well as the presence or absence of an ortho-hydroxy group on another phenyl ring, were found to influence their photophysical behavior bwise.kr. The extent of π-conjugation in the system also plays a crucial role; a larger conjugated system generally leads to a red-shift in both absorption and emission spectra bwise.kr. This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Design Principles for Acenaphthoimidazole-Based Fluorescent Materials

The development of novel fluorescent materials based on the acenaphthoimidazole scaffold is guided by several key design principles aimed at optimizing their photophysical properties for specific applications.

Tuning Emission Color: The emission wavelength can be controlled by extending the π-conjugation of the system or by introducing electron-donating or electron-withdrawing groups. Larger π-systems and the presence of strong donor-acceptor pairs generally lead to red-shifted emission.

Enhancing Quantum Yield: The fluorescence quantum yield can be improved by designing molecules with rigid structures that minimize non-radiative decay pathways, such as vibrational relaxation and intersystem crossing. The strategic placement of bulky substituents can also prevent aggregation-caused quenching in the solid state.

Inducing ESIPT: For applications requiring a large Stokes shift, such as in biological imaging and laser dyes, molecules can be designed with appropriate proton-donating and -accepting moieties in a configuration that promotes ESIPT. The presence of an intramolecular hydrogen bond is a prerequisite for this process bwise.kr.

Controlling Solvatochromism: The sensitivity of the fluorescence to the solvent polarity can be modulated by altering the change in dipole moment between the ground and excited states. This can be achieved by introducing polar or nonpolar functional groups.

By applying these design principles, it is possible to create a wide range of acenaphthoimidazole-based fluorescent materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Advanced Materials Science Applications of Acenaphthoimidazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Agents

Acenaphthoimidazole derivatives have garnered significant attention in the field of organic light-emitting diodes (OLEDs) due to their potential as efficient emitters and host materials. Their inherent fluorescence and high thermal stability make them ideal for creating robust and long-lasting devices.

Research has demonstrated that by modifying the substituents on the imidazole (B134444) and acenaphthylene (B141429) rings, the emission color of these derivatives can be tuned across the visible spectrum. For instance, certain asymmetrically twisted phenanthroimidazole derivatives have been investigated as deep-blue emitters in OLEDs. nih.gov These compounds can interrupt π-conjugation, leading to the desired blue emission. nih.gov The quantum yields of some of these blue emitters, such as ASPINC and PSPINC, have been reported to be as high as 0.89 and 0.76, respectively, highlighting their potential for efficient light emission. nih.gov

In addition to their role as emitters, acenaphthoimidazole derivatives can also function as host materials in phosphorescent OLEDs (PhOLEDs). Their bipolar nature, meaning they can transport both holes and electrons, allows for a balanced charge injection and transport within the emissive layer, which is crucial for high-efficiency devices. nih.gov Some derivatives have been shown to be effective hosts for green and red phosphorescent emitters. nih.gov The use of multifunctional emissive materials, such as those based on the imidazole scaffold, can simplify the architecture of OLEDs by reducing the number of required organic layers, which in turn can lower manufacturing costs. mdpi.com

Furthermore, the high fluorescence quantum yields of many acenaphthoimidazole derivatives make them excellent candidates for use as fluorescent agents in various applications, including bio-imaging and sensing.

Table 1: Performance of Selected Acenaphthoimidazole Derivatives in OLEDs

DerivativeRole in OLEDEmission ColorQuantum Yield
ANSPIBlue EmitterDeep-Blue0.70 nih.gov
PNSPIBlue EmitterDeep-Blue0.60 nih.gov
ASPINCBlue EmitterDeep-Blue0.89 nih.gov
PSPINCBlue EmitterDeep-Blue0.76 nih.gov
Compound B (a pyrene-benzimidazole derivative)Blue EmitterPure Blue4.3% (EQE) mdpi.com

Organic Solar Cells (OSCs) and Photovoltaic Materials

The tunable electronic properties of acenaphthoimidazole derivatives also make them promising for applications in organic solar cells (OSCs). In an OSC, the active layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of the device is highly dependent on the energy levels of these materials and the morphology of the blend.

While research in this specific area is still emerging, the structural features of acenaphthoimidazoles suggest their potential as both donor and acceptor components. By introducing electron-donating or electron-withdrawing groups to the acenaphthoimidazole core, their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be engineered to match those of other organic semiconductor materials, facilitating efficient charge separation at the donor-acceptor interface.

Recent work on organic solar cells has highlighted the importance of material stability, especially at high operating temperatures. rsc.org The inherent rigidity and thermal stability of the acenaphthoimidazole framework could contribute to the development of more robust and long-lasting OSCs. rsc.org For instance, devices that can operate at temperatures up to 150°C have been developed using a small molecule donor and a polymer acceptor, demonstrating the potential for high-temperature tolerance in OSCs. rsc.org

Non-Volatile Memory Devices and Electronic Components

The field of organic electronics is continually searching for new materials for data storage applications, and acenaphthoimidazole derivatives have shown potential in the development of non-volatile memory devices. These devices can retain stored information even when power is removed, and organic materials offer advantages such as flexibility and low-cost fabrication.

The mechanism behind the memory effect in these materials often involves charge trapping or a change in the material's conformation or electronic state upon the application of an electric field. The imidazole moiety, with its ability to be protonated or deprotonated and to coordinate with metal ions, can play a crucial role in these processes.

Chemosensors and Optical Probes for Chemical and Environmental Monitoring

The fluorescent properties of acenaphthoimidazole derivatives make them highly suitable for use as chemosensors and optical probes. nih.gov These sensors operate on the principle that the presence of a specific analyte (a chemical species to be detected) interacts with the sensor molecule, leading to a measurable change in its optical properties, such as fluorescence intensity or color.

The imidazole ring in these compounds provides a binding site for various analytes, including metal ions and anions. nih.gov For example, the nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to a change in the molecule's electronic structure and, consequently, its fluorescence. This interaction can either enhance (turn-on) or quench (turn-off) the fluorescence, providing a clear signal for the presence of the analyte. nih.gov

Table 2: Acenaphthoimidazole Derivatives as Chemosensors

Derivative ClassTarget AnalyteSensing MechanismSignificance
Imidazole-based fluorescent sensorsMercury ions (Hg²⁺)Fluorescence quenching (OFF) or enhancement (ON)High sensitivity and selectivity for environmental monitoring. nih.gov

Smart Materials and Stimuli-Responsive Systems

"Smart" materials are materials that can respond to external stimuli, such as changes in pH, temperature, or light, by altering their properties. nih.govnih.gov Acenaphthoimidazole derivatives can be incorporated into polymers or other materials to create such stimuli-responsive systems.

The imidazole moiety is known to be pH-sensitive. In acidic conditions, the nitrogen atoms can be protonated, leading to a change in the molecule's charge and electronic properties. This property can be harnessed to create pH-responsive materials that, for example, release a payload or change their color in response to a change in pH. nih.gov

Similarly, by incorporating photochromic units into the acenaphthoimidazole structure, it is possible to create light-responsive materials. These materials could find applications in areas such as optical data storage, smart windows, and targeted drug delivery. The development of materials that respond to multiple stimuli is a growing area of research, and the versatile chemical nature of acenaphthoimidazoles makes them attractive candidates for the design of such complex systems. nih.gov For instance, hydrogels that respond to stimuli like temperature and pH have been developed for controlled drug release. nih.govresearchgate.net

Structure Property Correlations in Acenaphthoimidazole Chemistry Excluding Biological Interactions

Elucidation of Substituent Effects on Chemical Reactivity and Stability

The chemical character of the 1H-Acenaphtho[3,4-d]imidazole core is defined by the interplay between the electron-rich five-membered imidazole (B134444) ring and the extended π-system of the acenaphthene (B1664957) moiety. The imidazole ring itself is amphoteric, capable of acting as both a weak acid and a weak base. nih.gov Its aromaticity, arising from a sextet of π-electrons, confers significant stability. nih.govuobasrah.edu.iq

The introduction of substituents onto this scaffold can profoundly alter its reactivity and stability:

Electronic Effects: Electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, attached to the acenaphthene rings would increase the electron density of the entire π-system. This enhances the nucleophilicity of the imidazole nitrogen atoms and makes the aromatic rings more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, reducing the basicity of the imidazole ring and making the molecule more resistant to electrophilic attack but more susceptible to nucleophilic substitution.

Reactivity at Imidazole Nitrogens: The N1 and N3 atoms of the imidazole ring are key sites for chemical reactions. The lone pair on the unprotonated nitrogen atom makes it a nucleophilic center, readily participating in reactions like alkylation or acylation. The stability of the resulting products can be influenced by the electronic nature of substituents elsewhere on the molecule. Theoretical investigations on related heterocyclic systems show that substitution at different nitrogen atoms can lead to distinct properties. nih.gov

Synthesis as an Indicator of Reactivity: The synthesis of the related 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives provides insight into the core's reactivity. These compounds are often prepared via a one-pot, multi-component reaction involving acenaphthylene-1,2-dione, an aromatic aldehyde, and an ammonium (B1175870) source. researchgate.net This reaction highlights the reactivity of the dione (B5365651) starting material and its ability to condense to form the stable, fused imidazole ring system. The successful incorporation of various aryl aldehydes demonstrates that the reaction is tolerant of a range of electronic substituents on the aldehyde, which in turn become substituents on the final imidazole product. nih.govresearchgate.net

Quantitative Structure-Property Relationships (QSPR) for Photophysical Parameters

Acenaphthoimidazole derivatives are noted for their photophysical properties, including strong absorption and fluorescence, which are tunable through chemical modification. QSPR studies aim to create a quantitative link between the molecular structure and these optical properties.

The photophysical behavior is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Substituents that alter the energy levels of these frontier orbitals will change the absorption and emission characteristics.

Absorption and Emission: EDGs generally raise the HOMO energy level, while EWGs lower the LUMO energy level. Both effects typically lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.

Quantum Yield: The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly sensitive to substituent effects. Groups that promote non-radiative decay pathways, such as vibrational relaxation, will lower the quantum yield. For instance, heavy atoms like bromine or iodine can induce intersystem crossing through the heavy-atom effect, quenching fluorescence and reducing ΦF.

Detailed photophysical data for substituted 1H-Acenaphtho[1,2-d]imidazole derivatives, which serve as an excellent model for the [3,4-d] isomer, illustrate these principles. bwise.kr Halogen substituents at the ortho-position of a phenyl ring attached to the imidazole core influence the optical properties through a combination of inductive and resonance effects, as well as steric factors that can alter planarity. bwise.kr

Table 1: Photophysical Properties of Selected 2-Aryl-1H-Acenaphtho[1,2-d]imidazole Derivatives Data sourced from a study on the [1,2-d] isomer and presented here to illustrate general principles. bwise.kr

CompoundSubstituent (on 2-phenyl ring)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes' Shift (nm)Quantum Yield (ΦF)
AHPI-Fortho-Fluoro375470950.34
AHPI-Clortho-Chloro378475970.28
AHPI-Brortho-Bromo380478980.19

As shown in the table, moving from fluorine to chlorine to bromine results in a slight red-shift in both absorption and emission, consistent with the increasing size and polarizability of the halogen. More significantly, the quantum yield progressively decreases, demonstrating the heavy-atom effect's role in promoting non-radiative decay.

Steric and Electronic Factors Influencing Molecular Conformation and Tautomerism

The geometry of this compound is largely dictated by the rigid and planar acenaphthene backbone. However, steric and electronic factors related to substituents can introduce subtle but important conformational changes and influence the position of the imidazole proton.

Molecular Conformation: The fusion of the rings creates a sterically demanding environment. Substituents, particularly at positions adjacent to the points of ring fusion or on the imidazole ring itself, can experience significant steric hindrance. For example, a bulky substituent at the 2-position of the imidazole ring may be forced to twist out of the plane of the acenaphthoimidazole system to minimize steric clash. This twisting can disrupt π-conjugation, leading to changes in electronic and photophysical properties, such as a blue-shift in absorption and a decrease in molar absorptivity.

Tautomerism: The imidazole ring can exist in two tautomeric forms, with the proton residing on either the N1 or N3 nitrogen atom. For the parent this compound, these positions are electronically distinct due to the fusion pattern, leading to a potential preference for one tautomer over the other. The introduction of substituents can shift this equilibrium. An electron-donating group on the acenaphthene ring system that is electronically coupled to one nitrogen more than the other could stabilize its corresponding tautomer. Similarly, a substituent capable of forming an intramolecular hydrogen bond with a nearby imidazole nitrogen would strongly favor the tautomer that places the proton on the other nitrogen.

Role of Intermolecular Interactions and Crystal Packing in Solid-State Properties

In the solid state, the properties of this compound are governed by the way its molecules pack into a crystal lattice. This packing is directed by a combination of non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant directional interaction is the hydrogen bond between the N-H group of one molecule and the unprotonated nitrogen atom of a neighboring molecule (N-H···N). This interaction typically leads to the formation of strong, linear chains or cyclic motifs, which are fundamental to the supramolecular architecture. bwise.kr

π-π Stacking: The large, planar, and electron-rich surface of the acenaphthoimidazole system makes it highly susceptible to π-π stacking interactions. These interactions, where the aromatic faces of adjacent molecules align, are crucial for stabilizing the crystal lattice and influencing properties like thermal stability and charge transport in organic electronic devices.

The synergy of these interactions determines the crystal system and space group. For example, crystallographic analysis of several derivatives of the related 1H-Acenaphtho[1,2-d]imidazole reveals that they often crystallize in the monoclinic system with a P21/c space group. bwise.kr The specific arrangement of molecules and the strength of the intermolecular forces directly impact macroscopic properties such as melting point, solubility, and mechanical strength.

Future Perspectives and Interdisciplinary Research Opportunities

Innovations in Sustainable Synthesis and Scalability

The development of environmentally benign and efficient synthetic routes is a primary focus for the future of 1H-Acenaphtho[3,4-d]imidazole chemistry. Green chemistry principles are increasingly being applied to the synthesis of imidazole (B134444) derivatives, and these methodologies are highly relevant to the production of acenaphthoimidazoles.

Key areas for innovation include:

Catalyst Development: The exploration of reusable and non-toxic catalysts is a significant area of research. For instance, the use of ZSM-11 zeolites has been shown to be effective for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering high yields and catalyst recyclability. rsc.org Similarly, ferric hydrogensulfate has been utilized as an efficient catalyst for the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives, highlighting a simple and high-conversion method. researchgate.net The development of novel catalysts, potentially based on earth-abundant metals or even metal-free systems, will be crucial for sustainable production.

Alternative Reaction Media: Moving away from traditional volatile organic solvents is a key aspect of green synthesis. Research into solvent-free reaction conditions, as demonstrated in the synthesis of various imidazole derivatives, presents a promising avenue. asianpubs.orgorganic-chemistry.org The use of eutectic solvents or water as a reaction medium is also being explored to enhance the environmental profile of synthetic processes.

Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonic irradiation have emerged as energy-efficient alternatives to conventional heating. organic-chemistry.orgerpublication.org These techniques often lead to shorter reaction times and improved yields, contributing to more sustainable and scalable processes. A rapid, one-pot synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives has been successfully achieved using ultrasonic irradiation at room temperature. erpublication.org

Scalability: While many synthetic methods are effective on a laboratory scale, their translation to industrial production requires careful consideration of scalability. Future research will need to address the challenges of large-scale synthesis, including reaction kinetics, heat transfer, and product purification, to ensure the economic viability of acenaphthoimidazole-based technologies. The development of continuous-flow processes could offer a solution for scalable and controlled synthesis. nih.gov A gram-scale synthesis of 5-aminolevulinic acid (5-ALA) from an oxazole (B20620) precursor demonstrates the potential for scaling up related heterocyclic syntheses. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

The rich chemical architecture of this compound provides a platform for exploring novel chemical reactions and transformations. Understanding the inherent reactivity of the acenaphthoimidazole core is key to designing new synthetic pathways and accessing a wider range of functionalized derivatives.

Future research directions may include:

C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful and atom-economical strategy for modifying the acenaphthoimidazole scaffold. This approach avoids the need for pre-functionalized starting materials and allows for the introduction of various substituents at specific positions, leading to a diverse library of compounds with tailored properties.

Denitrogenative Transformations: The transformation of related nitrogen-rich heterocycles, such as 5-amino-1,2,3-triazoles, into imidazole derivatives through denitrogenation presents an interesting synthetic strategy. mdpi.com Exploring similar ring-transformation reactions starting from different precursors could lead to novel and efficient routes to acenaphthoimidazoles.

Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical reactions offers unique opportunities for accessing novel reactivity. Photocatalytic and electrochemical methods can enable transformations that are difficult to achieve through traditional thermal methods, potentially leading to the discovery of unprecedented reaction pathways for the synthesis and modification of acenaphthoimidazoles. For example, an electrochemical desulfurization method has been developed for the synthesis of imidazoles from 2-mercapto-imidazoles. organic-chemistry.org

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. nih.govresearchgate.net Further development of MCRs involving acenaphthylene-1,2-dione and other suitable building blocks will be instrumental in the rapid and diverse synthesis of acenaphthoimidazole derivatives. researchgate.neterpublication.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Interdisciplinary research in this area will focus on:

Predictive Modeling: AI/ML algorithms can be trained on existing datasets to build models that predict the physicochemical and biological properties of new acenaphthoimidazole analogues. nih.gov This allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest probability of success.

Generative Models: Generative AI can design novel molecular structures from scratch that are optimized for specific targets or functions. youtube.com By learning the underlying chemical rules and structure-activity relationships, these models can propose innovative acenaphthoimidazole derivatives that may not be conceived through traditional medicinal chemistry approaches.

De Novo Design: AI-driven de novo design can be employed to create acenaphthoimidazole-based compounds with tailored properties for applications in medicine and materials science. This involves generating molecules that fit specific binding pockets of biological targets or possess desired photophysical characteristics for use in electronic devices.

Advanced Spectroscopic Techniques for Real-Time Monitoring and Mechanism Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactions. Advanced spectroscopic techniques are powerful tools for gaining these insights.

Future applications of spectroscopy include:

In-situ and Operando Spectroscopy: Techniques like Raman and infrared (IR) spectroscopy can be used for real-time monitoring of chemical reactions. nih.gov This allows for the tracking of reactant consumption, intermediate formation, and product generation, providing valuable kinetic and mechanistic data.

Time-Resolved Spectroscopy: Time-resolved spectroscopic methods, such as transient absorption spectroscopy, can be employed to study the excited-state dynamics of acenaphthoimidazole derivatives. mdpi.com This is particularly important for understanding their photophysical properties and designing more efficient materials for applications in lighting, sensing, and photodynamic therapy.

Advanced NMR Techniques: Two-dimensional (2D) NMR and other advanced NMR techniques can provide detailed structural information and help to elucidate complex reaction pathways. bwise.kr These methods are invaluable for characterizing novel acenaphthoimidazole derivatives and understanding their conformational behavior.

Expanding the Scope of Acenaphthoimidazole-Based Functional Materials

The unique photophysical properties of acenaphthoimidazole derivatives make them promising candidates for a wide range of functional materials. bwise.krrsc.org Future research will focus on expanding their applications in various high-tech fields.

Potential areas of development include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of acenaphthoimidazoles suggest their potential use as emitters or host materials in OLEDs. bwise.kr By tuning their molecular structure, it may be possible to achieve efficient emission in different regions of the visible spectrum, leading to the development of new display and lighting technologies.

Chemosensors: The imidazole moiety can act as a binding site for various analytes. mdpi.com This property can be exploited to develop acenaphthoimidazole-based fluorescent chemosensors for the detection of metal ions, anions, and biologically important molecules. The synthesis of phenanthro[9,10-d]imidazole derivatives has been explored for their potential as multifunctional agents, including their ability to interact with metal ions. nih.gov

Photodynamic Therapy (PDT): Some heterocyclic compounds exhibit photosensitizing properties, generating reactive oxygen species upon light irradiation. This makes them potential agents for photodynamic therapy, a non-invasive cancer treatment. The photophysical properties of acenaphthoimidazole derivatives warrant investigation into their potential as photosensitizers for PDT. The study of related BODIPY-anthracene dyads highlights the importance of photophysical properties for antimicrobial photodynamic therapy. mdpi.com

Organic Photovoltaics (OPVs): The electron-donating and -accepting properties of acenaphthoimidazoles can be tuned through chemical modification, making them potential components in organic solar cells. Further research into their electronic properties and charge transport characteristics is needed to assess their suitability for this application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-acenaphtho[3,4-d]imidazole derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of imidazole derivatives typically involves cyclocondensation reactions of aldehydes with amines or via multicomponent reactions. For example, tri-substituted imidazoles can be synthesized using a one-pot method involving ammonium acetate, aldehydes, and nitro compounds under reflux conditions . Optimization of reaction parameters (temperature, solvent, and reactant ratios) using orthogonal experimental design has been shown to improve yields significantly. For instance, adjusting the molar ratio of reactants from 1:1 to 1:1.5 increased yields from <10% to 42.5% in substituted imidazole synthesis .

Q. How can spectroscopic and crystallographic techniques be applied to characterize the structural properties of this compound compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular geometry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 8.5680 Å, b = 10.6070 Å, c = 23.6900 Å) have been reported for structurally similar phenanthroimidazoles, validated via SC-XRD . Spectroscopic techniques like IR and NMR can identify functional groups (e.g., sulfonyl or methoxy substituents) and confirm purity .

Q. What are the key considerations for ensuring safe handling and storage of this compound derivatives in laboratory settings?

  • Methodological Answer : Store derivatives in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation. Avoid exposure to heat, moisture, and direct sunlight, as imidazole derivatives are often sensitive to environmental factors . Personal protective equipment (PPE) and fume hoods are mandatory during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound derivatives with biological targets such as EGFR?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) combined with density functional theory (DFT) calculations are used to predict binding modes. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed EGFR inhibition with binding energies ranging from -7.2 to -9.8 kcal/mol, validated by in vitro cytotoxicity assays . ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling further refines candidate selection .

Q. How do structural modifications at specific positions of the imidazole ring influence the electrochemical properties and bioactivity of this compound derivatives?

  • Methodological Answer : Substituents at the 2-, 4-, and 5-positions significantly alter bioactivity. Electron-withdrawing groups (e.g., nitro or halogens) enhance antimicrobial activity by increasing electrophilicity, while bulky aryl groups improve fluorescence properties in phenanthroimidazoles . Cyclic voltammetry reveals redox potentials correlated with substituent effects, guiding the design of optoelectronic materials .

Q. What methodologies are recommended for resolving contradictions in cytotoxicity data between in vitro assays and in vivo models for this compound-based compounds?

  • Methodological Answer : Use nanostructured lipid systems (NLS) to reduce cytotoxicity while maintaining efficacy. For example, encapsulating nonyl 3,4-D in NLS reduced epithelial cell toxicity from 70% to <20% and improved C. elegans survival rates in vivo . Parallel testing in 3D cell cultures and alternative models (e.g., zebrafish) bridges gaps between in vitro and in vivo results .

Q. How can environmental impact assessments guide the sustainable use of this compound derivatives in research?

  • Methodological Answer : Evaluate acute aquatic toxicity (e.g., EC50 for Daphnia magna) and biodegradability using OECD guidelines. Derivatives with log Kow >3.5 may bioaccumulate, necessitating substitution with polar groups (e.g., hydroxyl or carboxyl) to mitigate environmental persistence . Lifecycle analysis (LCA) of synthesis pathways identifies greener solvents (e.g., ethanol over DMF) .

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